molecular formula C14H20N2O B14376473 N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine CAS No. 90080-04-9

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine

Cat. No.: B14376473
CAS No.: 90080-04-9
M. Wt: 232.32 g/mol
InChI Key: TULHHWXEEWXBAB-AWEZNQCLSA-N
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Description

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine is a chemical compound with a molecular formula of C13H18N2O. This compound is characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a phenylethan-1-imine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine typically involves the reaction of 2-phenylethan-1-imine with (2S)-2-(methoxymethyl)pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine
  • 2-(Pyrrolidin-1-yl)pyrimidines

Uniqueness

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a phenylethan-1-imine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

90080-04-9

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylethanimine

InChI

InChI=1S/C14H20N2O/c1-17-12-14-8-5-11-16(14)15-10-9-13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11-12H2,1H3/t14-/m0/s1

InChI Key

TULHHWXEEWXBAB-AWEZNQCLSA-N

Isomeric SMILES

COC[C@@H]1CCCN1N=CCC2=CC=CC=C2

Canonical SMILES

COCC1CCCN1N=CCC2=CC=CC=C2

Origin of Product

United States

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